5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-
CAS No.: 1623-76-3
Cat. No.: VC4085132
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1623-76-3 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | 3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3 |
| Standard InChI Key | ACPKVLPHIUATOO-UHFFFAOYSA-N |
| SMILES | CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C |
| Canonical SMILES | CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C |
Introduction
Synthesis Pathways
The synthesis of 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- can be achieved through various organic reactions. Key steps include:
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Formation of the Benzofuran Core: This involves cyclization reactions using phenolic precursors.
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Introduction of the Morpholine Group: Typically achieved via nucleophilic substitution or reductive amination.
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Methylation: Alkylation reactions are used to introduce methyl groups at specific positions on the benzofuran ring.
The choice of reagents and conditions depends on the desired yield and purity.
Biological Activity and Applications
3.1 Pharmacological Potential
Compounds with benzofuran and morpholine moieties are often explored for their pharmacological properties due to their ability to interact with enzymes or receptors involved in disease pathways. Preliminary studies suggest that derivatives of this compound exhibit:
3.2 Agrochemical Applications
Benzofuran derivatives are known for their insecticidal and herbicidal properties. The morpholine substitution in this compound may enhance its activity against agricultural pests.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Key Applications |
|---|---|---|
| 7-Benzofuranol | Benzofuran core without morpholine | Insecticidal properties |
| 2-Methylbenzofuran | Single methyl group | Organic synthesis precursor |
| Benzofuranyl Esters | Functionalized esters | Herbicidal activity |
The unique morpholine substitution in 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- may improve its biological activity compared to these analogs .
Research Gaps and Future Directions
Despite its potential, further studies are needed to:
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Evaluate its detailed pharmacokinetics and toxicity profiles.
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Explore its mechanism of action through enzyme or receptor interaction studies.
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Investigate its efficacy in vivo for therapeutic or agricultural applications.
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